molecular formula C14H22N2 B1443944 N-benzyl-N-methylazepan-4-amine CAS No. 1339192-22-1

N-benzyl-N-methylazepan-4-amine

Cat. No. B1443944
M. Wt: 218.34 g/mol
InChI Key: YICRVFXFCKIOTE-UHFFFAOYSA-N
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Description

N-benzyl-N-methylazepan-4-amine is a synthetic compound with the CAS Number: 1339192-22-1 . It has a molecular weight of 218.34 .


Molecular Structure Analysis

The IUPAC name for N-benzyl-N-methylazepan-4-amine is N-benzyl-N-methyl-4-azepanamine . The InChI code for this compound is 1S/C14H22N2/c1-16(12-13-6-3-2-4-7-13)14-8-5-10-15-11-9-14/h2-4,6-7,14-15H,5,8-12H2,1H3 .


Physical And Chemical Properties Analysis

N-benzyl-N-methylazepan-4-amine is a liquid at room temperature .

Scientific Research Applications

1. Conformational Analyses and Amide Bond Distortions in Heterocycles

The study by Qadir et al. (2005) involved the synthesis of 1-benzazepine heterocycles using transition-metal-catalyzed processes. These compounds, related to N-benzyl-N-methylazepan-4-amine, were analyzed for their solution- and solid-state structures using dynamic NMR spectroscopy and X-ray crystallography. This research highlights the importance of amide bond distortions in determining the stability and conformational dynamics of these heterocycles (Qadir et al., 2005).

2. Synthesis and Spectroscopic Analysis of Novel Heterocyclic Hybrids

Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine heterocyclic hybrids, which are structurally related to N-benzyl-N-methylazepan-4-amine. These compounds were analyzed using spectroscopic and X-ray diffraction techniques, providing insights into their molecular structures and potential for applications in various fields, including nonlinear optical properties (Almansour et al., 2016).

3. Microwave-Assisted Synthesis of Benzazepines

Sarkar et al. (2012) focused on the microwave-assisted synthesis of 3-benzazepin-2-ones, which are structurally similar to N-benzyl-N-methylazepan-4-amine. This research is significant for understanding the efficient synthesis methods of benzazepines, highlighting their potential applications in various fields, including receptor affinity (Sarkar et al., 2012).

4. Trisubstituted Benzazepin-3-ones Synthesis

Van der Poorten et al. (2018) developed an efficient one-pot strategy to synthesize trisubstituted 2-benzazepin-3-ones. This research is relevant for understanding the chemical synthesis of complex molecules similar to N-benzyl-N-methylazepan-4-amine, with potential applications in medicinal chemistry (Van der Poorten et al., 2018).

Safety And Hazards

N-benzyl-N-methylazepan-4-amine is classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-benzyl-N-methylazepan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-16(12-13-6-3-2-4-7-13)14-8-5-10-15-11-9-14/h2-4,6-7,14-15H,5,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICRVFXFCKIOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-methylazepan-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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